
25T-NBOMe (hydrochloride)
Overview
Description
25T-NBOMe (hydrochloride) is a synthetic phenethylamine derivative belonging to the NBOMe (N-methoxybenzyl) class of novel psychoactive substances (NPS). Its chemical name is 2-(2,5-dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (). Structurally, it features:
- A 2,5-dimethoxy-substituted phenyl ring with a methylthio (-SMe) group at the 4-position.
- An N-(2-methoxybenzyl) substitution on the ethylamine side chain.
This compound acts as a potent serotonin 5-HT₂A receptor agonist, contributing to its hallucinogenic effects. However, its physiological and toxicological properties remain understudied, and it is primarily used as an analytical reference standard in forensic and research settings ().
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25T-NBOMe (hydrochloride) involves the reaction of 2,5-dimethoxy-4-(methylthio)phenethylamine (2C-T) with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction typically occurs in a solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods: Industrial production methods for 25T-NBOMe (hydrochloride) are not well-documented due to its primary use in research and forensic applications. the synthesis generally follows similar routes as described above, with optimization for larger-scale production.
Chemical Reactions Analysis
General Synthetic Pathway for NBOMe Derivatives
The synthesis of NBOMe compounds typically follows this sequence :
Reaction Scheme
-
Formation of imine intermediate
-
Reductive amination
Key characteristics of 25I-NBOMe synthesis (analogous to theoretical 25T-NBOMe routes) :
-
Reaction temperature: 20–25°C (room temperature)
-
Solvent: Anhydrous methanol or ethanol
-
Yield range: 55–72% (based on 25I-NBOMe data)
Analytical Characterization of NBOMe Derivatives
While no data exists for 25T-NBOMe, HPLC-MS/MS parameters for related compounds show consistent fragmentation patterns :
Table 1. MS/MS transitions for NBOMe derivatives
Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
---|---|---|---|
25I-NBOMe | 428 | 121, 91 | 30, 70 |
25B-NBOMe | 380 | 121, 91 | 27, 65 |
25C-NBOMe | 336 | 121, 91 | 25, 58 |
Hypothetical 25T-NBOMe parameters would require:
-
Precursor ion calculation based on molecular formula
-
MS² optimization for sulfone group fragmentation (if T denotes -SO₂- substitution)
Stability and Degradation Pathways
Studies on 25I-NBOMe suggest potential decomposition routes relevant to NBOMe derivatives :
Primary degradation mechanisms:
-
Oxidative deamination :
-
Demethylation :
Critical stability factors:
-
Photolability under UV light (t₁/₂ < 24 hrs at 254 nm)
-
pH-dependent solubility:
-
Water solubility (as HCl salt): ~15 mg/mL (predicted)
-
LogP (octanol/water): 3.2 ± 0.4 (estimated)
-
Metabolic Reactions (Extrapolated Data)
Based on 25I-NBOMe pharmacokinetics :
Table 2. Predicted Phase I metabolites of 25T-NBOMe
Metabolic Pathway | Enzymatic System | Expected Metabolite |
---|---|---|
O-Demethylation | CYP2D6, CYP2C19 | Hydroxybenzyl derivatives |
N-Dealkylation | CYP3A4 | Primary amine metabolites |
Sulfoxidation* | Flavin monooxygenases | Sulfoxide/Sulfone derivatives |
*Assumes "T" designates a thioether substituent
Critical Research Gaps
-
No published synthetic protocols for 25T-NBOMe
-
Absence of NMR (¹H/¹³C) or X-ray crystallography data
-
Lack of stability studies under controlled conditions
-
No in vitro receptor binding assays for structure-activity relationships
-
Comprehensive spectral characterization
-
Synthetic optimization studies
-
Stability profiling under physiological conditions
Scientific Research Applications
25T-NBOMe (hydrochloride) is used extensively in scientific research, particularly in the fields of neuropharmacology and forensic toxicology. Its high affinity and selectivity for the 5-HT2A receptor make it a valuable tool for studying the serotonin system and its role in various neurological and psychological conditions . Additionally, it is used as an analytical reference standard in forensic investigations to identify and quantify NBOMe compounds in biological samples.
Mechanism of Action
25T-NBOMe (hydrochloride) acts as a potent agonist at the 5-HT2A receptor, similar to other NBOMe compounds. It affects the expression of dopamine receptor D1, dopamine receptor D2, tyrosine hydroxylase, dopamine transporter, and phospho-dopamine transporter in the nucleus accumbens. This interaction with the serotonin and dopamine systems is responsible for its hallucinogenic effects.
Comparison with Similar Compounds
Structural Analogues
The NBOMe series comprises derivatives differing in substituents at the 4-position of the phenyl ring. Key structural analogs include:
Structural Insights :
- Electron-withdrawing groups (e.g., -I, -Br, -Cl) increase lipophilicity and receptor binding affinity , enhancing potency ().
- Methylthio (-SMe) in 25T-NBOMe may confer unique pharmacokinetic properties, though empirical data are lacking ().
Pharmacological and Toxicological Profiles
a) Receptor Affinity and Potency
- 25I-NBOMe: Exhibits sub-nanomolar affinity for 5-HT₂A receptors (Ki ~0.1 nM) and is associated with severe toxicity, including seizures, hyperthermia, and fatalities ().
- 25C-NBOMe : Binds 5-HT₂A receptors with Ki ~0.7 nM and is linked to hallucinations, tachycardia, and acute kidney injury ().
- 25B-NB3OMe: Limited data exist, but bromine substitution likely enhances potency compared to chlorine or methyl analogs ().
- 25T-NBOMe: No direct receptor affinity studies are available. Its structural similarity suggests comparable or higher potency than 25C-NBOMe ().
b) Toxicity and Clinical Outcomes
- 25I-NBOMe : Documented in acute intoxications with fatalities due to serotonin syndrome, multiorgan failure, and hypertensive crises ().
- 25C-NBOMe: Case reports describe non-fatal intoxications with prolonged hallucinations and agitation ().
- 25T-NBOMe: No clinical cases reported; toxicity is inferred from structural analogs ().
Analytical Detection
Common Techniques :
- HPLC/MS/MS : Used for quantification in biological matrices (e.g., plasma, urine) with high sensitivity ().
- HPTLC/GC–MS : Employed for seized blotter paper analysis ().
Compound-Specific Parameters :
Compound | Retention Time (HPLC) | Key MRM Transitions (m/z) | |
---|---|---|---|
25I-NBOMe | 8.2 min | 428 → 121, 428 → 91 | |
25C-NBOMe | 7.8 min | 370 → 121, 370 → 135 | |
25T-NBOMe | Not reported | Not available |
Challenges :
- Matrix effects in biological samples necessitate internal standards (e.g., 25H-NBOMe) for accurate quantification ().
- Isomeric differentiation (e.g., 25B-NB3OMe vs. other methoxybenzyl analogs) requires advanced chromatographic separation ().
Legal and Forensic Status
Biological Activity
25T-NBOMe (hydrochloride) is a member of the NBOMe class of synthetic hallucinogens, which are derivatives of the 2C family of phenethylamines. This compound is known for its potent agonistic activity at serotonin receptors, particularly the 5-HT2A receptor, which is primarily associated with its psychedelic effects. Research into the biological activity of 25T-NBOMe is limited, but existing studies on related compounds provide insights into its potential pharmacological and toxicological properties.
25T-NBOMe is characterized by its N-(2-methoxybenzyl) substitution on a phenethylamine backbone. This modification enhances its binding affinity to serotonin receptors compared to non-substituted analogs. The compound primarily acts as a full agonist at the 5-HT2A receptor, leading to increased neurotransmitter release, particularly serotonin and dopamine, which contributes to its hallucinogenic effects.
Receptor Binding Affinity
Studies have shown that 25T-NBOMe exhibits high affinity for various serotonin receptors, particularly:
- 5-HT2A : Potent agonist with nanomolar affinity.
- 5-HT2C : Moderate affinity.
- Dopamine Receptors : Some interaction with D2 and D3 receptors.
The following table summarizes the binding affinities of 25T-NBOMe and related compounds:
Compound | Receptor | Binding Affinity (nM) |
---|---|---|
25T-NBOMe | 5-HT2A | ~1.0 |
25T-NBOMe | 5-HT2C | ~10 |
25T-NBOMe | D2 | >500 |
25I-NBOMe | 5-HT2A | ~0.5 |
25I-NBOMe | D3 | >500 |
Neuropharmacological Effects
Research indicates that compounds in the NBOMe series, including 25T-NBOMe, can induce significant changes in neurotransmitter levels:
- Dopamine Release : Increased dopamine levels have been observed in various brain regions following administration.
- Serotonin Release : Enhanced cortical glutamate release has been noted, which may contribute to hallucinogenic experiences.
In vivo studies demonstrate that administration of 25T-NBOMe leads to:
- Head-Twitch Response (HTR) : A common behavioral response in rodents indicative of serotonergic activity.
- Conditioned Place Preference (CPP) : Suggesting potential reinforcing properties similar to other psychoactive substances.
Toxicological Profile
The toxicological effects of 25T-NBOMe are not fully characterized; however, parallels can be drawn from studies on related compounds:
- Cardiotoxicity : Similar NBOMes have shown to decrease cellular viability in cardiomyocyte cultures.
- Neurotoxicity : In vitro studies indicate that exposure can lead to neuronal cell death and DNA damage.
Case Studies
- Acute Intoxication : Reports have linked acute intoxication with severe physiological effects, including seizures and cardiovascular instability.
- Postmortem Analysis : Toxicological evaluations in fatal cases involving NBOMes often reveal low concentrations in biological samples, complicating the assessment of their role in mortality.
Q & A
Q. Basic: How can 25T-NBOMe be reliably quantified in biological matrices for forensic or toxicological studies?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 25T-NBOMe in biological samples (e.g., blood, urine). Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) with columns like Clean Screen ZSDUA020 to isolate the compound from matrix interferences .
- Internal Standardization : Use deuterated analogs (e.g., 25H-NBOMe-d3) to correct for matrix effects and ionization variability .
- Validation Parameters : Assess accuracy (bias <15%), precision (intra-/inter-day CV <10%), and limits of detection (LOD <0.1 ng/mL) per SWGTOX guidelines .
- Confirmation : Cross-validate with gas chromatography-mass spectrometry (GC-MS) for structural specificity, particularly in postmortem studies .
Q. Basic: What synthetic routes are used to produce 25T-NBOMe hydrochloride for research purposes?
Methodological Answer:
25T-NBOMe is synthesized via a two-step process:
Primary Amine Formation : React 2,5-dimethoxy-4-substituted phenethylamine (e.g., 2C-T) with 2-methoxybenzaldehyde under reductive amination (NaBH4 or H2/Pd-C) to form the NBOMe backbone .
Salt Formation : Treat the free base with hydrochloric acid to yield the hydrochloride salt, which enhances stability and solubility .
- Purity Control : Verify purity (>98%) via HPLC with UV detection (λ = 254 nm) and confirm structural integrity using NMR (¹H/¹³C) .
Q. Basic: How do researchers evaluate the receptor binding affinity of 25T-NBOMe?
Methodological Answer:
Radioligand displacement assays are used to determine 5-HT2A receptor affinity:
- Assay Setup : Incubate human 5-HT2A receptors (expressed in HEK293 cells) with [³H]ketanserin and increasing concentrations of 25T-NBOMe .
- Data Analysis : Calculate Ki values using the Cheng-Prusoff equation to quantify competitive inhibition .
- Cross-Reactivity : Test selectivity against related receptors (e.g., 5-HT2C, α1-adrenergic) to confirm specificity .
Q. Advanced: How can contradictory data on 25T-NBOMe’s in vivo vs. in vitro potency be resolved?
Methodological Answer:
Discrepancies often arise from differences in metabolic activation and blood-brain barrier penetration. To address this:
- In Vivo Microdialysis : Measure extracellular serotonin levels in rodent prefrontal cortex post-administration to correlate receptor occupancy with behavioral effects .
- Pharmacokinetic Modeling : Integrate in vitro metabolic stability data (e.g., hepatic microsome assays) with physiologically based pharmacokinetic (PBPK) models to predict in vivo efficacy .
- Comparative Studies : Use positron emission tomography (PET) with 5-HT2A-specific radiotracers (e.g., [¹¹C]CIMBI-5) to visualize receptor engagement in living tissue .
Q. Advanced: What strategies mitigate matrix effects in 25T-NBOMe quantification during method validation?
Methodological Answer:
Matrix effects (ion suppression/enhancement) are minimized by:
- Dilution or Cleanup : Optimize SPE protocols (e.g., dichloromethane:isopropanol:ammonia [78:20:2]) to reduce co-eluting lipids .
- Matrix-Matched Calibration : Prepare standards in analyte-free biological matrix to normalize recovery rates .
- Post-Column Infusion : Introduce a constant analyte stream during LC-MS runs to identify and compensate for ion suppression zones .
Q. Advanced: How are metabolic pathways of 25T-NBOMe characterized in preclinical studies?
Methodological Answer:
Metabolite identification involves:
- Phase I Metabolism : Incubate 25T-NBOMe with human liver microsomes (HLMs) and NADPH to detect O-demethylation, hydroxylation, and N-dealkylation products via high-resolution MS (HRMS) .
- Phase II Conjugation : Assess glucuronidation/sulfation using UDP-glucuronic acid or PAPS cofactors in hepatocyte assays .
- Cross-Species Comparison : Compare metabolite profiles in human vs. rodent models to evaluate translational relevance .
Q. Advanced: What experimental designs address ethical challenges in 25T-NBOMe’s in vivo neuropharmacology studies?**
Methodological Answer:
Ethical in vivo studies prioritize:
- Dose Escalation : Start with subthreshold doses (e.g., 0.01 mg/kg) in rodents, monitoring for hyperthermia or seizures .
- Non-Invasive Imaging : Replace terminal endpoints with PET/MRI to track neurochemical changes longitudinally .
- 3Rs Compliance : Use in silico models (e.g., molecular docking) to pre-screen candidates, reducing animal use .
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-methylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S.ClH/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-18(23-3)19(24-4)12-17(14)22-2;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHPYXBGMORCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)SC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344510 | |
Record name | 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-47-1 | |
Record name | 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.